4-(Dicyanomethylene)cyclohexyl benzoate
Description
4-(Dicyanomethylene)cyclohexyl benzoate is a benzoate ester derivative featuring a dicyanomethylene (–C(CN)₂) substituent on the cyclohexyl ring. This electron-withdrawing group significantly influences the compound’s electronic and steric properties, making it relevant for applications in organic synthesis, materials science, and photochemistry.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29g/mol |
IUPAC Name |
[4-(dicyanomethylidene)cyclohexyl] benzoate |
InChI |
InChI=1S/C16H14N2O2/c17-10-14(11-18)12-6-8-15(9-7-12)20-16(19)13-4-2-1-3-5-13/h1-5,15H,6-9H2 |
InChI Key |
LAPOGBNQTXCWQD-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)CCC1OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=C(C#N)C#N)CCC1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Substituents and Their Effects
Physical and Chemical Properties
- Ethyl 4-(dimethylamino) benzoate: Exhibits better mechanical properties (e.g., hardness, solubility) in resin matrices than 2-(dimethylamino) ethyl methacrylate, attributed to its planar aromatic structure .
- 4-(Trifluoromethyl)cyclohexyl benzoate : The trifluoromethyl group increases hydrophobicity and thermal stability, as seen in analogs like polytetrafluoroethylene (PTFE) derivatives .
- This compound: Predicted to have high polarity and low solubility in nonpolar solvents due to the dicyanomethylene group, similar to other cyano-substituted compounds.
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